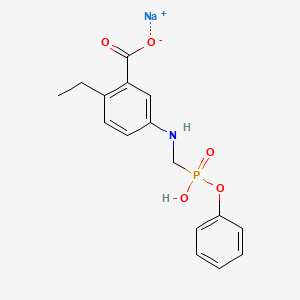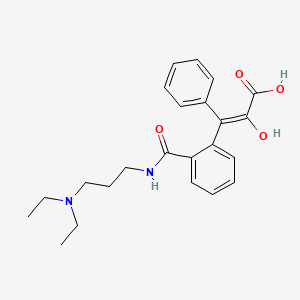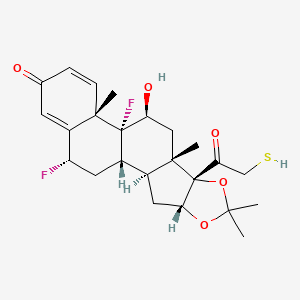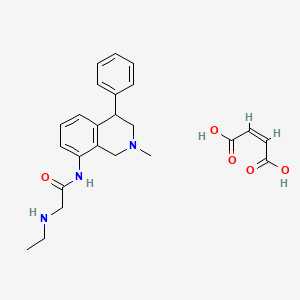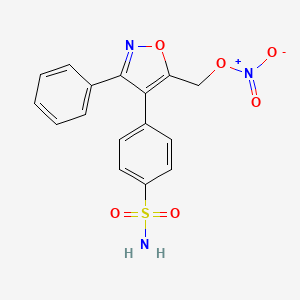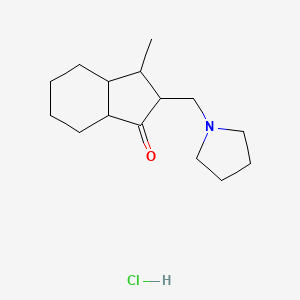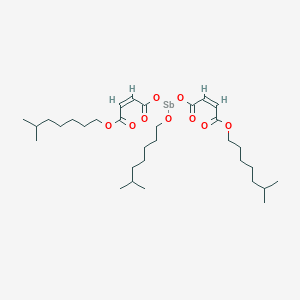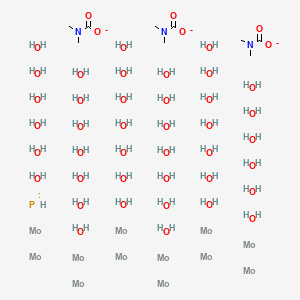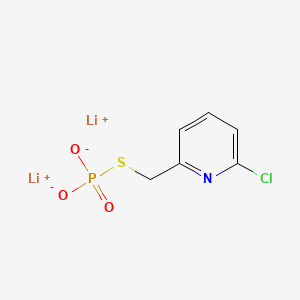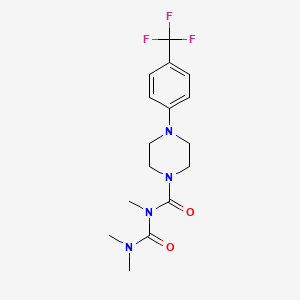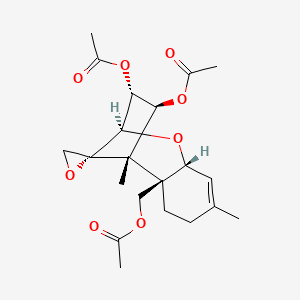
Scirpenetriol triacetate, (12R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scirpenetriol triacetate, (12R)- is a chemical compound with the molecular formula C21H28O8 It is a derivative of scirpenetriol, a trichothecene mycotoxin produced by various species of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Scirpenetriol triacetate, (12R)- typically involves the acetylation of scirpenetriol. The process begins with the isolation of scirpenetriol from fungal cultures, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective acetylation of the hydroxyl groups present in the scirpenetriol molecule.
Industrial Production Methods
In an industrial setting, the production of Scirpenetriol triacetate, (12R)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, is essential to remove any impurities and obtain Scirpenetriol triacetate, (12R)- in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Scirpenetriol triacetate, (12R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Scirpenetriol triacetate, (12R)- into less complex molecules.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of scirpenetriol derivatives with additional oxygen-containing functional groups, while reduction can yield simpler alcohols or hydrocarbons.
Applications De Recherche Scientifique
Scirpenetriol triacetate, (12R)- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a mycotoxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other diseases.
Industry: Scirpenetriol triacetate, (12R)- is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other products.
Mécanisme D'action
The mechanism of action of Scirpenetriol triacetate, (12R)- involves its interaction with various molecular targets and pathways. As a derivative of scirpenetriol, it retains some of the biological activities of the parent compound, including its ability to inhibit protein synthesis and disrupt cellular processes. The acetate groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparaison Avec Des Composés Similaires
Scirpenetriol triacetate, (12R)- can be compared with other similar compounds, such as:
Scirpenetriol: The parent compound, which lacks the acetate groups and has different chemical properties and biological activities.
Scirpenetriol diacetate: A related compound with two acetate groups, which may have intermediate properties between scirpenetriol and Scirpenetriol triacetate, (12R)-.
Other trichothecene mycotoxins: Compounds such as deoxynivalenol and T-2 toxin, which share structural similarities with scirpenetriol but have different functional groups and biological activities.
Propriétés
Numéro CAS |
111554-96-2 |
|---|---|
Formule moléculaire |
C21H28O8 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[(1S,2R,7R,9R,10R,11S,12R)-10,11-diacetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C21H28O8/c1-11-6-7-20(9-25-12(2)22)15(8-11)29-18-16(27-13(3)23)17(28-14(4)24)19(20,5)21(18)10-26-21/h8,15-18H,6-7,9-10H2,1-5H3/t15-,16-,17-,18-,19-,20-,21-/m1/s1 |
Clé InChI |
YWQOKOBRSAAKTG-PUWMBYMRSA-N |
SMILES isomérique |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@]34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


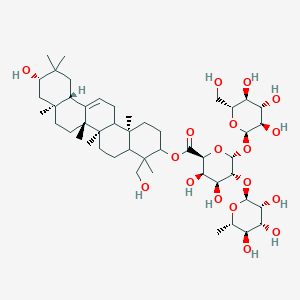
![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
